5-Bromofuro[2,3-b]pyridine-2-carbaldehyde
Overview
Description
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde is a halogenated heterocyclic organic compound characterized by its bromine atom and furan-pyridine fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde typically involves the bromination of furo[2,3-b]pyridine-2-carbaldehyde. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the furo[2,3-b]pyridine core, followed by selective bromination and subsequent purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically produce alcohols or amines as the major products.
Substitution: Substitution reactions can result in the formation of various derivatives, such as amides, esters, or ethers.
Scientific Research Applications
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde has found applications in several scientific research areas:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes.
Comparison with Similar Compounds
5-Bromofuro[2,3-b]pyridine-2-carbaldehyde is unique due to its bromine atom and fused ring structure, which differentiates it from other similar compounds. Some similar compounds include:
5-Bromopyridine-2-carboxaldehyde: Lacks the furan ring present in this compound.
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde: Similar structure but with a different position of the bromine atom.
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Contains a phenylsulfonyl group instead of a bromine atom.
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
5-bromofuro[2,3-b]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQUMCDYSZFKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261099 | |
Record name | 5-Bromofuro[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-73-0 | |
Record name | 5-Bromofuro[2,3-b]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromofuro[2,3-b]pyridine-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromofuro[2,3-b]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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